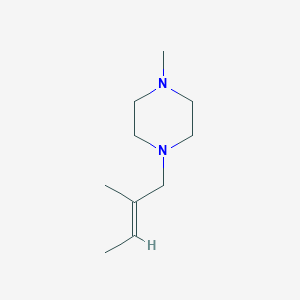![molecular formula C16H11N3O2S B5795022 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5795022.png)
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione, also known as ETBD, is a heterocyclic compound that has been extensively studied for its potential use in various scientific applications. ETBD is a highly potent molecule that has been shown to exhibit a range of biological activities, making it a promising candidate for use in research.
作用機序
The mechanism of action of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is not fully understood, but it is believed to involve the formation of covalent adducts with DNA. These adducts can interfere with DNA replication and transcription, leading to cell death. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication.
Biochemical and Physiological Effects:
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biochemical and physiological effects. In vitro studies have demonstrated that 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has also been shown to inhibit the growth of bacterial and fungal pathogens, highlighting its potential as an antimicrobial agent.
実験室実験の利点と制限
One of the main advantages of using 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in lab experiments is its high potency. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a highly potent molecule that can be used at low concentrations, making it a cost-effective tool for research. However, one of the limitations of using 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is its potential toxicity. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit cytotoxic effects in some cell lines, and caution should be taken when handling this compound.
将来の方向性
There are several future directions for research involving 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione. One area of interest is the development of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione-based fluorescent probes for the detection of DNA damage in vivo. Another potential application of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is in the development of novel antimicrobial agents. Additionally, further studies are needed to fully understand the mechanism of action of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential use in cancer therapy.
Conclusion:
In conclusion, 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a highly potent heterocyclic compound that has been extensively studied for its potential use in various scientific applications. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to exhibit a range of biological activities, making it a promising candidate for use in research. Further studies are needed to fully understand the mechanism of action of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione and its potential use in various scientific applications.
合成法
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most commonly used methods involves the reaction of 2-amino-5-ethyl-1,3,4-thiadiazole with 1,2-phenylenediacetyl chloride in the presence of a strong base such as sodium hydride. This reaction leads to the formation of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione in high yields.
科学的研究の応用
2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been extensively studied for its potential use in various scientific applications. One of the most promising areas of research involves the use of 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione as a fluorescent probe for the detection of DNA damage. 2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione has been shown to selectively bind to damaged DNA, making it a useful tool for studying DNA repair mechanisms.
特性
IUPAC Name |
2-(5-ethyl-1,3,4-thiadiazol-2-yl)benzo[de]isoquinoline-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3O2S/c1-2-12-17-18-16(22-12)19-14(20)10-7-3-5-9-6-4-8-11(13(9)10)15(19)21/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCXYRDCXKPLDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)N2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[5-(3,4,5-trimethoxyphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B5794963.png)
![N-{[(5-bromo-2-pyridinyl)amino]carbonothioyl}propanamide](/img/structure/B5794971.png)
![4-[(2,4-dichlorobenzyl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5794978.png)
![5-[(2-methylphenoxy)methyl]-3-(3-methylphenyl)-1,2,4-oxadiazole](/img/structure/B5794979.png)
![4-[3-mercapto-5-(4-pyridinyl)-4H-1,2,4-triazol-4-yl]benzoic acid](/img/structure/B5794990.png)

![N-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenyl)butanamide](/img/structure/B5795017.png)
![N-(4-{[benzyl(ethyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B5795026.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]nicotinamide](/img/structure/B5795033.png)
![N-(2-furylmethyl)-N'-[4-(4-morpholinylcarbonyl)phenyl]thiourea](/img/structure/B5795039.png)